molecular formula C21H24N6O4 B6531432 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 1019100-52-7

3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B6531432
CAS No.: 1019100-52-7
M. Wt: 424.5 g/mol
InChI Key: AZQJOKGEOYPCSL-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a pyrazole ring and at position 6 with a piperazine moiety modified by a 3,4,5-trimethoxybenzoyl group. Pyridazine derivatives are often explored for pharmacological applications due to their structural resemblance to purine bases and versatility in forming hydrogen bonds .

Properties

IUPAC Name

[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-29-16-13-15(14-17(30-2)20(16)31-3)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-4-7-22-27/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQJOKGEOYPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with Pyrazolyl Group:

    Attachment of Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyridazine core.

    Addition of Trimethoxybenzoyl Moiety: The final step involves the acylation of the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.

    Reduction: Reduction reactions can occur at the pyridazine core and the pyrazolyl group.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antitumor and antimicrobial properties. Studies have shown that derivatives of pyridazine and pyrazole can exhibit significant activity against various cancer cell lines and pathogens.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This suggests that the compound may be further explored for developing targeted cancer therapies.

Pharmacology

Research indicates that compounds containing pyrazole and piperazine rings can interact with various biological targets, including receptors and enzymes involved in disease pathways.

  • Case Study : In vitro studies have shown that such compounds can act as inhibitors of certain kinases involved in cancer progression, making them potential candidates for drug development targeting specific signaling pathways.

Material Science

The unique chemical structure allows this compound to be used as a building block for synthesizing new materials. Its properties can be tailored for applications in organic electronics and photonic devices.

  • Case Study : Research has demonstrated the use of similar pyrazole-based compounds in creating organic light-emitting diodes (OLEDs), where they serve as emissive layers due to their favorable electronic properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazine Derivatives

3-(Piperidin-1-yl)-6-(1H-Pyrazol-1-yl)Pyridazine
  • Structural Difference : Replaces the piperazine group with piperidine (a saturated six-membered ring with one nitrogen atom).
  • Impact : Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and basicity. This may decrease solubility and alter receptor binding compared to the target compound .
  • Synthesis : Prepared via nucleophilic substitution of a chloro-pyridazine precursor, similar to the target compound’s synthesis route .
N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-amine
  • Structural Difference : Features an aniline group at position 6 instead of the piperazine derivative.
  • However, the absence of the piperazine-trimethoxybenzoyl group limits steric and electronic modulation .

Piperazine-Modified Analogs

3-[4-(2,5-Dimethoxybenzenesulfonyl)Piperazin-1-yl]-6-(1H-Pyrazol-1-yl)Pyridazine
  • Structural Difference : Substitutes the trimethoxybenzoyl group with a 2,5-dimethoxybenzenesulfonyl moiety.
  • Impact : The sulfonyl group is strongly electron-withdrawing, increasing acidity and stability. This contrasts with the electron-rich trimethoxybenzoyl group, which may enhance hydrophobic interactions but reduce metabolic stability .
3-(1-Piperazinyl)-6-(1H-1,2,4-Triazol-1-yl)Pyridazine
  • Structural Difference : Replaces pyrazole with a 1,2,4-triazole ring.
  • The absence of the trimethoxybenzoyl group reduces steric hindrance, possibly improving membrane permeability .
3-Chloro-6-(1H-Pyrazol-1-yl)Pyridazine
  • Role : A key intermediate for synthesizing pyridazine derivatives via nucleophilic substitution. The chlorine atom at position 3 is displaced by amines (e.g., piperazine derivatives) to form analogs like the target compound .

Structural and Physicochemical Properties

Compound Substituent at Position 6 Key Features Potential Biological Implications
Target Compound 4-(3,4,5-Trimethoxybenzoyl)piperazine High steric bulk, electron-rich methoxy groups, hydrogen-bonding capability Enhanced hydrophobic binding, target selectivity
3-(Piperidin-1-yl)-6-(Pyrazol-1-yl) Piperidine Reduced hydrogen-bonding capacity, lower solubility Altered pharmacokinetics
N-Phenyl-6-(Pyrazol-1-yl)Pyridazin-3-amine Aniline Planar aromatic group, π-π stacking potential Improved enzyme/receptor binding
3-[4-(Dimethoxybenzenesulfonyl)Piperazine] Benzenesulfonyl Electron-withdrawing, increased stability Potential protease/kinase inhibition

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes a pyrazole ring, a pyridazine moiety, and a piperazine group substituted with a trimethoxybenzoyl group. The presence of these functional groups is crucial for the biological activity exhibited by the compound.

Antioxidant Activity

Recent studies have indicated that compounds containing pyrazole and pyridazine derivatives exhibit significant antioxidant properties. For instance, similar compounds have shown IC50 values ranging from 4.67 μg/mL to 57.12 mg/mL in DPPH scavenging assays . The antioxidant activity is essential for mitigating oxidative stress in biological systems.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess antimicrobial properties. In particular, compounds structurally related to this compound have shown effectiveness against various bacterial strains. For example, a study reported that related compounds exhibited up to 70% mortality against insect pests such as Mythimna separate at concentrations of 500 mg/L .

Anti-inflammatory Effects

Compounds with similar structural frameworks have been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be crucial in treating chronic inflammatory diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific biological targets, influencing pathways related to inflammation and oxidative stress.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.

Case Studies and Research Findings

StudyCompound TestedActivityResult
Pyrazole DerivativesAntioxidantIC50 = 4.67 μg/mL
Related Pyrazole CompoundsInsecticidal70% mortality at 500 mg/L
Benzamide DerivativesAntimicrobialEffective against multiple strains

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